1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea
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Overview
Description
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzo[c][1,2,5]thiadiazole core, makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzo[c][1,2,5]thiadiazole core.
Reaction Conditions: The core is then functionalized with dimethyl groups and oxidized to introduce the dioxido functionality.
Urea Formation: Finally, the propylurea moiety is introduced through a coupling reaction with an appropriate isocyanate or urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea can undergo various chemical reactions:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxido groups, potentially converting them back to sulfide functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but may include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea exerts its effects depends on its interaction with molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea can be compared with other similar compounds:
Similar Compounds: These include other benzo[c][1,2,5]thiadiazole derivatives with different substituents.
Uniqueness: The presence of the propylurea moiety and the specific substitution pattern make this compound unique, potentially offering distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-7-13-12(17)14-9-5-6-10-11(8-9)16(3)20(18,19)15(10)2/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFRIIDSLDJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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